broussonin E

Description

Properties

IUPAC Name |

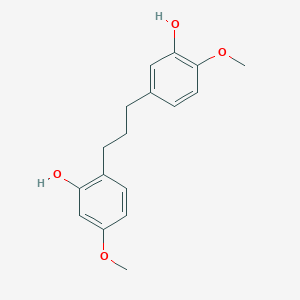

5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-20-14-8-7-13(15(18)11-14)5-3-4-12-6-9-17(21-2)16(19)10-12/h6-11,18-19H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCSYNUJDYRGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Broussonin E: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonin E is a prenylated polyphenol isolated from the bark of Broussonetia kanzinoki. As a member of the flavonoid family, it has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the signaling pathways involved to support further research and drug development efforts.

Core Mechanism of Action: Anti-inflammatory Effects

The primary mechanism of action of this compound elucidated to date is its potent anti-inflammatory activity, primarily demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This compound exhibits a dual regulatory role by suppressing pro-inflammatory pathways and enhancing anti-inflammatory signaling.

Modulation of Macrophage Polarization

This compound has been shown to modulate macrophage polarization, a key process in the inflammatory response. It effectively suppresses the M1 pro-inflammatory phenotype and promotes the M2 anti-inflammatory phenotype in LPS-stimulated macrophages. This is achieved through the differential regulation of key signaling molecules and the subsequent expression of cytokines and other inflammatory mediators.

Data Presentation: Quantitative Anti-inflammatory Data

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

| Mediator | This compound Concentration | Method | Result | Citation |

| TNF-α (protein) | 5, 10, 20 µmol·L⁻¹ | ELISA | Dose-dependent inhibition | |

| TNF-α (mRNA) | 20 µmol·L⁻¹ | qPCR | Significant inhibition | [1] |

| IL-6 (mRNA) | 20 µmol·L⁻¹ | qPCR | Significant inhibition | [1] |

| IL-1β (mRNA) | 20 µmol·L⁻¹ | qPCR | Significant inhibition | [1] |

| iNOS (mRNA) | 20 µmol·L⁻¹ | qPCR | Significant inhibition | [1] |

| COX-2 (mRNA) | 20 µmol·L⁻¹ | qPCR | Significant inhibition | [1] |

Table 2: Enhancement of Anti-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

| Mediator | this compound Concentration | Method | Result | Citation | | --- | --- | --- | --- | | IL-10 (mRNA) | 20 µmol·L⁻¹ | qPCR | Enhanced expression |[2] | | CD206 (mRNA) | 20 µmol·L⁻¹ | qPCR | Enhanced expression |[2] | | Arginase-1 (Arg-1) (mRNA) | 20 µmol·L⁻¹ | qPCR | Enhanced expression |[2] |

Table 3: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration | Method | Result | Citation |

| RAW 264.7 | Up to 20 µmol·L⁻¹ for 24h | MTT Assay | No significant cytotoxicity | [1] |

Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of two key signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

-

Inhibition of MAPK Pathway: this compound inhibits the LPS-stimulated phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[2] This inhibition leads to the downregulation of pro-inflammatory gene expression.

-

Enhancement of JAK2/STAT3 Pathway: this compound activates the phosphorylation of JAK2 and STAT3.[2] The activation of this pathway is crucial for its ability to promote the expression of anti-inflammatory mediators. The anti-inflammatory effects of this compound are abolished when the JAK2/STAT3 pathway is inhibited.[2]

Visualizations of Signaling Pathways

References

- 1. This compound inhibited the LPS-stimulated mRNA expression of proinflammatory factors. RAW264.7 cells were pretreated with compound this compound (20 μmol·L-1) for 3 h, followed by exposure to 100 ng·mL-1 LPS for 3 h. Quantitative PCR results showed that this compound significantly inhibited LPS-induced mRNA level of TNF-α (A), IL-1β (B), IL-6 (C), iNOS (D) and COX-2 (E). The experiments were performed in triplicate and repeated at least three times. Results are expressed as means ± SD (n = 3). ##P < 0.01, ###P < 0.001 vs the untreated group; *P < 0.05, ***P < 0.001 vs the LPS group [cjnmcpu.com]

- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Broussonin E: A Technical Review of a Promising Bioactive Compound

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonin E is a biphenyl compound naturally found in plants of the Broussonetia genus, which have been utilized in traditional medicine.[1] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its biological activities, underlying mechanisms of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Activities

Current research has primarily focused on the anti-inflammatory and antioxidant properties of this compound. While related compounds from the Broussonetia genus have shown anticancer activities, specific studies on the anticancer effects of this compound are limited.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily investigated in lipopolysaccharide (LPS)-stimulated macrophage models. The compound has been shown to modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory molecules.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for the inhibition of inflammatory markers by this compound are not consistently reported across the literature, studies have demonstrated a significant, dose-dependent reduction in the expression of pro-inflammatory genes. For instance, pretreatment of RAW264.7 macrophages with this compound at a concentration of 20 μmol/L has been shown to significantly inhibit the LPS-induced mRNA levels of TNF-α, IL-1β, IL-6, iNOS, and COX-2.[2]

| Cell Line | Treatment | Target | Effect | Concentration | Reference |

| RAW264.7 | This compound + LPS | TNF-α mRNA | Significant Inhibition | 20 μmol/L | [2] |

| RAW264.7 | This compound + LPS | IL-1β mRNA | Significant Inhibition | 20 μmol/L | [2] |

| RAW264.7 | This compound + LPS | IL-6 mRNA | Significant Inhibition | 20 μmol/L | [2] |

| RAW264.7 | This compound + LPS | iNOS mRNA | Significant Inhibition | 20 μmol/L | [2] |

| RAW264.7 | This compound + LPS | COX-2 mRNA | Significant Inhibition | 20 μmol/L | [2] |

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of the MAPK and JAK/STAT signaling pathways in macrophages.[1][3][4] It has been shown to inhibit the phosphorylation of ERK and p38 MAPKs while promoting the activation of the JAK2/STAT3 pathway.[1][3][4] This dual action leads to the suppression of M1 macrophage polarization (pro-inflammatory) and the promotion of M2 macrophage polarization (anti-inflammatory).[1]

Antioxidant Activity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and related compounds.

Anti-inflammatory Activity Assays

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 μmol/L) for 3 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 3 to 24 hours) depending on the endpoint being measured.

-

Nitric Oxide (NO) Production Assay

-

After cell treatment, collect the culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using a SYBR Green master mix and specific primers for target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2, IL-10, CD206, Arg-1) and a housekeeping gene (e.g., GAPDH or β-actin).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-JAK2, JAK2, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][6][7][8][9]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 3 mL of this compound solution at various concentrations in the same solvent.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

-

IC50 Determination: Determine the concentration of this compound that causes 50% scavenging of DPPH radicals.

Oxygen Radical Absorbance Capacity (ORAC) Assay [10][11][12][13][14]

-

Reagents: Fluorescein (fluorescent probe), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride; peroxyl radical generator), and Trolox (a vitamin E analog as a standard).

-

Assay Procedure:

-

In a 96-well black microplate, add the fluorescein solution followed by this compound at different concentrations or the Trolox standard.

-

Incubate at 37°C for 30 minutes.

-

Initiate the reaction by adding the AAPH solution.

-

-

Measurement: Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.

-

Calculation: Calculate the area under the curve (AUC) for the fluorescence decay. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

Results: Express the ORAC value as Trolox equivalents (TE) per unit of this compound.

Anticancer Activity Assays

While specific data for this compound is lacking, the following are standard protocols to assess the anticancer potential of a compound.

Cell Viability (MTT) Assay [15][16][17][18][19]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

-

IC50 Calculation: Determine the concentration of this compound that inhibits cell viability by 50%.

Apoptosis Assay by Flow Cytometry

-

Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 value.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Chemical Synthesis

The total synthesis of this compound has not been extensively reported in the literature. However, the synthesis of related biphenyl compounds often involves cross-coupling reactions.[20][21][22][23] A plausible synthetic route for this compound could involve a Suzuki or a similar palladium-catalyzed cross-coupling reaction between two appropriately substituted benzene derivatives, one with a boronic acid or ester group and the other with a halide. This would be followed by functional group manipulations to install the methoxy, hydroxyl, and propyl groups.

Conclusion and Future Directions

This compound has emerged as a promising natural product with well-documented anti-inflammatory properties, primarily through the modulation of the MAPK and JAK/STAT signaling pathways. Its potential as an antioxidant is also suggested by its chemical structure. However, there are significant gaps in the current research landscape. Future investigations should focus on:

-

Quantitative Pharmacological Data: Determining the IC50 values of this compound for its anti-inflammatory and potential anticancer effects is crucial for its further development.

-

Anticancer Research: A thorough investigation of the anticancer activity of this compound against a panel of cancer cell lines is warranted, given the activity of related compounds. Mechanistic studies, including its effects on cell cycle, apoptosis, and key cancer-related signaling pathways, would be of great interest.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of inflammatory diseases and cancer.

-

Chemical Synthesis: The development of an efficient and scalable total synthesis of this compound would be highly beneficial for producing larger quantities for further research and potential therapeutic applications.

References

- 1. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]

- 2. This compound inhibited the LPS-stimulated mRNA expression of proinflammatory factors. RAW264.7 cells were pretreated with compound this compound (20 μmol·L-1) for 3 h, followed by exposure to 100 ng·mL-1 LPS for 3 h. Quantitative PCR results showed that this compound significantly inhibited LPS-induced mRNA level of TNF-α (A), IL-1β (B), IL-6 (C), iNOS (D) and COX-2 (E). The experiments were performed in triplicate and repeated at least three times. Results are expressed as means ± SD (n = 3). ##P < 0.01, ###P < 0.001 vs the untreated group; *P < 0.05, ***P < 0.001 vs the LPS group [cjnmcpu.com]

- 3. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. marinebiology.pt [marinebiology.pt]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. iomcworld.com [iomcworld.com]

- 10. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. kamiyabiomedical.com [kamiyabiomedical.com]

- 14. agilent.com [agilent.com]

- 15. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. mdpi.com [mdpi.com]

- 19. researchhub.com [researchhub.com]

- 20. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 21. Application of the Suzuki biphenyl synthesis to the natural products biphenomycin and vancomycin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Broussonin E: A Technical Guide on its Modulation of Macrophage Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broussonin E, a phenolic compound isolated from Broussonetia kanzinoki, has demonstrated significant anti-inflammatory properties by modulating macrophage activation. This technical guide provides a comprehensive overview of the current research on this compound's effects on macrophages, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The evidence presented herein highlights this compound as a promising candidate for the development of novel therapeutics for inflammation-related diseases.

Introduction

Macrophages are pivotal players in the innate immune system, orchestrating both the initiation and resolution of inflammation.[1] Their activation can be broadly categorized into two main phenotypes: the classically activated (M1) macrophages, which are pro-inflammatory, and the alternatively activated (M2) macrophages, which are involved in anti-inflammatory responses and tissue repair. Dysregulation of macrophage activation is a hallmark of numerous chronic inflammatory diseases.

This compound has emerged as a potent modulator of macrophage function. This document synthesizes the available scientific literature to provide an in-depth technical resource on its interaction with macrophages.

Mechanism of Action: Dual Regulation of Inflammatory Signaling

This compound exerts its anti-inflammatory effects on macrophages through a dual mechanism involving the inhibition of pro-inflammatory pathways and the enhancement of anti-inflammatory signaling cascades.[1]

Inhibition of Pro-inflammatory Pathways

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to suppress the production of key pro-inflammatory mediators.[1] This includes a reduction in the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Furthermore, it downregulates the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1]

The underlying mechanism for this inhibition involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK, key kinases in the inflammatory signaling cascade.[1][2]

Enhancement of Anti-inflammatory Pathways

Concurrently, this compound promotes a shift towards an anti-inflammatory M2 macrophage phenotype. It enhances the expression of anti-inflammatory mediators including Interleukin-10 (IL-10), CD206 (a mannose receptor characteristic of M2 macrophages), and Arginase-1 (Arg-1).[1]

This pro-resolving effect is mediated through the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1]

The following diagram illustrates the signaling pathways modulated by this compound in macrophages.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Concentration (µM) | TNF-α Production (% of LPS control) | IL-1β Production (% of LPS control) | IL-6 Production (% of LPS control) |

| 5 | ~60% | ~70% | ~65% |

| 10 | ~40% | ~50% | ~45% |

| 20 | ~20% | ~30% | ~25% |

Table 2: Effect of this compound on Pro-inflammatory Enzyme mRNA Expression

| Concentration (µM) | iNOS mRNA Expression (fold change vs. LPS control) | COX-2 mRNA Expression (fold change vs. LPS control) |

| 20 | ~0.3 | ~0.4 |

Table 3: Effect of this compound on Anti-inflammatory Marker mRNA Expression

| Concentration (µM) | IL-10 mRNA Expression (fold change vs. LPS control) | CD206 mRNA Expression (fold change vs. LPS control) | Arg-1 mRNA Expression (fold change vs. LPS control) |

| 20 | ~2.5 | ~3.0 | ~3.5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4][5][6]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3][4][5][6]

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 3 hours.

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 3 hours for mRNA analysis, 24 hours for cytokine protein analysis).

-

Measurement of Cytokine Production (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.[7][8][9][10][11][12]

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.

-

Follow the manufacturer's instructions for the assay, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the cytokine concentrations based on the standard curve.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Principle: The Griess assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.[13][14][15][16]

-

Procedure:

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.[13][14][15][16]

-

Incubate at room temperature for 10-15 minutes.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR is used to measure the relative mRNA expression levels of target genes (iNOS, COX-2, IL-10, CD206, Arg-1).

-

Procedure:

-

Isolate total RNA from the treated cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins (ERK, p38).[2][17][18][19][20]

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38), as well as total ERK and total p38 as loading controls.[2][17][18][19][20]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on macrophage activation.

Conclusion

This compound demonstrates a potent and multi-faceted anti-inflammatory effect on macrophages. By inhibiting the MAPK pathway and activating the JAK2/STAT3 pathway, it effectively suppresses pro-inflammatory responses while promoting an anti-inflammatory phenotype. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for a range of inflammatory conditions. Further investigation into its in vivo efficacy and safety is warranted to advance its clinical translation.

References

- 1. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits p-ERK and p-p38 MAPK, but not p-JNK MAPK expression in LPS-stimulated RAW264.7 cells. (A) RAW264.7 cells were pretreated with this compound (20 μmol·L-1) for 3 h and then further incubated with LPS (100 ng·mL-1) for indicated times. The expressions of p-ERK, p-p38 and p-JNK MAPK were determined by Western blot. (B) Statistical analysis of Western blot results. Results are expressed as means ± SD (n = 3). **P < 0.01, ***P < 0.001 vs the corresponding time point in LPS groups [cjnmcpu.com]

- 3. bcrj.org.br [bcrj.org.br]

- 4. Cell culture of RAW264.7 cells [protocols.io]

- 5. bowdish.ca [bowdish.ca]

- 6. rwdstco.com [rwdstco.com]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.7. Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells [bio-protocol.org]

- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. e-ksbbj.or.kr [e-ksbbj.or.kr]

Broussonin E: A Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broussonin E, a phenolic compound isolated from the bark of Broussonetia kanzinoki, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying these effects, focusing on its activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This compound exerts its anti-inflammatory action by modulating key signaling pathways, primarily inhibiting the MAPK pathway and activating the JAK2/STAT3 pathway. This dual regulation leads to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory molecules, highlighting its potential as a therapeutic agent for inflammation-related diseases.

Core Anti-Inflammatory Mechanism of Action

This compound's anti-inflammatory effects are centered on its ability to modulate the inflammatory response in macrophages, key cells in the innate immune system. In an inflammatory state, such as that induced by bacterial lipopolysaccharide (LPS), macrophages adopt a pro-inflammatory M1 phenotype. This compound appears to drive a shift from this M1 state towards an anti-inflammatory M2 phenotype.[1][2][3]

This is achieved through a two-pronged approach at the signaling level:

-

Inhibition of the MAPK Pathway: this compound specifically inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK), two key kinases in the pro-inflammatory signaling cascade.[2][3]

-

Activation of the JAK2/STAT3 Pathway: Conversely, this compound promotes the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), a pathway associated with anti-inflammatory and cell-survival signals.[2][3]

The culmination of these signaling events is a significant alteration in the expression of inflammatory mediators.

Downregulation of Pro-Inflammatory Mediators

This compound has been shown to dose-dependently suppress the production and expression of several key pro-inflammatory molecules in LPS-stimulated RAW 264.7 macrophages:[2][3][4]

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

-

Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

Upregulation of Anti-Inflammatory Mediators

Concurrent with the suppression of pro-inflammatory factors, this compound enhances the expression of anti-inflammatory and M2 macrophage-associated markers:[2][3]

-

Cytokine: Interleukin-10 (IL-10).

-

M2 Markers: CD206 (Mannose Receptor C-Type 1) and Arginase-1 (Arg-1).

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

MAPK Signaling Pathway Inhibition

JAK2/STAT3 Signaling Pathway Activation

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. The data presented is based on graphical representations from the cited literature and should be considered illustrative of the observed trends.

| This compound (µM) | Cell Viability (%) |

| 0 | 100 |

| 5 | ~100 |

| 10 | ~100 |

| 20 | ~100 |

| 40 | ~95 |

| Table 1: Effect of this compound on the viability of RAW 264.7 cells after 24 hours of treatment, as determined by MTT assay. Data are estimated from graphical representations. |

| Treatment | TNF-α Release (pg/mL) |

| Control | < 50 |

| LPS (100 ng/mL) | ~700 |

| LPS + this compound (5 µM) | ~550 |

| LPS + this compound (10 µM) | ~400 |

| LPS + this compound (20 µM) | ~250 |

| Table 2: Dose-dependent inhibition of LPS-induced TNF-α release by this compound. Data are estimated from graphical representations.[4] |

| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |

| Pro-inflammatory | ||

| TNF-α | LPS (100 ng/mL) | High |

| LPS + this compound (20 µM) | Significantly Reduced | |

| IL-1β | LPS (100 ng/mL) | High |

| LPS + this compound (20 µM) | Significantly Reduced | |

| IL-6 | LPS (100 ng/mL) | High |

| LPS + this compound (20 µM) | Significantly Reduced | |

| iNOS | LPS (100 ng/mL) | High |

| LPS + this compound (20 µM) | Significantly Reduced | |

| COX-2 | LPS (100 ng/mL) | High |

| LPS + this compound (20 µM) | Significantly Reduced | |

| Anti-inflammatory | ||

| IL-10 | LPS (100 ng/mL) | Low |

| LPS + this compound (20 µM) | Significantly Increased | |

| CD206 | LPS (100 ng/mL) | Low |

| LPS + this compound (20 µM) | Significantly Increased | |

| Arg-1 | LPS (100 ng/mL) | Low |

| LPS + this compound (20 µM) | Significantly Increased | |

| Table 3: Effect of this compound on the mRNA expression of pro- and anti-inflammatory genes in LPS-stimulated RAW 264.7 cells. "Significantly Reduced/Increased" indicates a notable change as observed in graphical data.[4] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blot and qPCR, 24-well for ELISA).

-

Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 1-3 hours).

-

Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.

-

Cells are then incubated for a further period depending on the assay (e.g., 24 hours for cytokine release, 6 hours for mRNA expression, 15-60 minutes for protein phosphorylation).

-

Cell Viability Assay (MTT Assay)

-

RAW 264.7 cells are seeded into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for 24 hours.

-

After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Quantitative Real-Time PCR (qPCR)

-

Total RNA is extracted from treated RAW 264.7 cells using a suitable RNA isolation reagent (e.g., TRIzol).

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for the target genes (TNF-α, IL-1β, IL-6, iNOS, COX-2, IL-10, CD206, Arg-1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest.

-

After blocking, the culture supernatants and a series of standard concentrations of the recombinant cytokine are added to the wells.

-

A biotinylated detection antibody is then added, followed by an enzyme-linked streptavidin (e.g., horseradish peroxidase).

-

A substrate solution is added to produce a colorimetric reaction.

-

The reaction is stopped, and the absorbance is measured at 450 nm.

-

The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Western Blotting

-

Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of ERK, p38, JAK2, and STAT3.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound exhibits potent anti-inflammatory effects in macrophages by concurrently inhibiting the pro-inflammatory MAPK (ERK and p38) pathway and activating the anti-inflammatory JAK2/STAT3 pathway. This dual regulatory action effectively suppresses the production of key inflammatory mediators while promoting an anti-inflammatory phenotype. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics for a range of inflammatory diseases. Further in-vivo studies are warranted to validate these promising in-vitro results.

References

- 1. ijbs.com [ijbs.com]

- 2. protocols.io [protocols.io]

- 3. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibited the LPS-stimulated mRNA expression of proinflammatory factors. RAW264.7 cells were pretreated with compound this compound (20 μmol·L-1) for 3 h, followed by exposure to 100 ng·mL-1 LPS for 3 h. Quantitative PCR results showed that this compound significantly inhibited LPS-induced mRNA level of TNF-α (A), IL-1β (B), IL-6 (C), iNOS (D) and COX-2 (E). The experiments were performed in triplicate and repeated at least three times. Results are expressed as means ± SD (n = 3). ##P < 0.01, ###P < 0.001 vs the untreated group; *P < 0.05, ***P < 0.001 vs the LPS group [cjnmcpu.com]

The Occurrence and Isolation of Broussonin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonin E is a prenylated polyphenol that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its extraction, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plant species belonging to the genus Broussonetia, a member of the Moraceae family. The primary documented natural sources of this compound are:

-

Broussonetia kanzinoki : The bark of this plant is a significant source of this compound.[1]

-

Broussonetia papyrifera : Commonly known as paper mulberry, the root bark of this species has been shown to contain this compound, among other bioactive polyphenols.[2][3]

Quantitative Data on Extraction

While the precise yield of pure this compound can vary depending on the specific plant material, growing conditions, and extraction methodology, the following table summarizes available data on the extraction of this compound and related compounds from Broussonetia papyrifera.

| Plant Material | Extraction Method | Total Extract Yield (%) | Notes | Reference |

| Broussonetia papyrifera Root Bark | Methanol Extraction | 10.05 | This is the yield for the total methanolic extract, from which this compound can be further isolated. | [2] |

Experimental Protocols for Isolation and Purification

The following is a synthesized protocol for the isolation and purification of this compound from Broussonetia papyrifera root bark, based on established methods for separating polyphenolic compounds from this source.

Extraction

-

Drying and Pulverization : The collected root bark of Broussonetia papyrifera is air-dried and then pulverized into a coarse powder.

-

Methanol Extraction : The powdered bark is extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

-

Concentration : The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning : The crude methanol extract is suspended in a mixture of methanol and water (e.g., 1:9 v/v) and then sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and butanol.[4] This step separates compounds based on their polarity. This compound, being a polyphenol, is expected to be concentrated in the more polar fractions like ethyl acetate and butanol.

Chromatographic Purification

-

Medium-Pressure Liquid Chromatography (MPLC) : The fraction containing this compound is subjected to MPLC on a reversed-phase silica gel column (e.g., ODS-AQ).[2] A gradient elution system of methanol and water is employed to separate the components of the fraction.[2]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions from MPLC showing the presence of this compound (as determined by analytical HPLC or other analytical techniques) are further purified using preparative HPLC.[2] A C18 column is typically used with a methanol-water or acetonitrile-water gradient to achieve high purity.

-

Structure Elucidation : The purified this compound is then structurally characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis and Signaling Pathways

Plausible Biosynthetic Pathway of this compound

This compound, as a prenylated polyphenol, is likely synthesized via the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide variety of plant secondary metabolites, including flavonoids and stilbenoids.

Caption: Plausible biosynthetic pathway of this compound.

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways in macrophages.[1] It suppresses the pro-inflammatory response by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway and enhancing the anti-inflammatory response through the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[1]

Caption: Anti-inflammatory signaling of this compound.

Conclusion

This compound, a naturally occurring polyphenol from the Broussonetia genus, demonstrates significant potential as a therapeutic agent, particularly in the context of inflammation. This guide has provided a comprehensive overview of its natural sources, a framework for its isolation and purification, and an understanding of its biosynthetic and signaling pathways. Further research is warranted to fully elucidate the quantitative yields of this compound from various natural sources and to optimize its extraction and purification for potential clinical applications.

References

- 1. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmps.org [ijmps.org]

- 4. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Broussonin E: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonin E is a phenolic compound isolated from the bark of Broussonetia kanzinoki. Emerging research has highlighted its potential as a bioactive molecule with a range of in vitro activities, including anti-inflammatory, anticancer, antioxidant, and tyrosinase inhibitory effects. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, designed to assist researchers in the fields of pharmacology, drug discovery, and molecular biology. The provided methodologies and data summaries are based on published scientific literature.

Data Presentation

Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages

| Parameter | Effect of this compound | Concentration | Reference |

| Pro-inflammatory Mediators | |||

| TNF-α release | Dose-dependent inhibition | 20 µmol·L⁻¹ (significant inhibition) | [1] |

| TNF-α mRNA expression | Significant inhibition | 20 µmol·L⁻¹ | [1][2] |

| IL-1β mRNA expression | Significant inhibition | 20 µmol·L⁻¹ | [1][2] |

| IL-6 mRNA expression | Significant inhibition | 20 µmol·L⁻¹ | [1][2] |

| iNOS mRNA and protein expression | Significant inhibition | 20 µmol·L⁻¹ | [1][2][3] |

| COX-2 mRNA and protein expression | Significant inhibition | 20 µmol·L⁻¹ | [1][2][3] |

| Anti-inflammatory Mediators | |||

| IL-10 mRNA expression | Enhanced expression | Not specified | [2] |

| CD206 (M2 marker) mRNA expression | Enhanced expression | Not specified | [2] |

| Arginase-1 (Arg-1) mRNA expression | Enhanced expression | Not specified | [2] |

| Signaling Pathways | |||

| p-ERK phosphorylation | Inhibition | 20 µmol·L⁻¹ | [2] |

| p-p38 MAPK phosphorylation | Inhibition | 20 µmol·L⁻¹ | [2] |

| JAK2 activation | Enhanced activation | Not specified | [2] |

| STAT3 activation | Enhanced activation | Not specified | [2] |

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) |

| HepG2 | Hepatocellular Carcinoma | 7.09 |

| MCF-7 | Breast Adenocarcinoma | 7.12 |

| HT-29 | Colon Adenocarcinoma | 7.98 |

| HeLa | Cervical Cancer | 16.63 |

| BxPC-3 | Pancreatic Cancer | 16.89 |

| THP-1 | Acute Monocytic Leukemia | 17.43 |

Data synthesized from studies on related compounds from the Morus genus, indicating potential activity for this compound.[4]

Table 3: Tyrosinase Inhibitory and Antioxidant Activity of this compound

| Assay | Parameter | Result |

| Tyrosinase Inhibition | IC50 Value | Potent inhibition (specific value to be determined by user assay) |

| Antioxidant Activity (DPPH Assay) | Scavenging Activity | To be determined by user assay |

| Antioxidant Activity (ABTS Assay) | Scavenging Activity | To be determined by user assay |

Experimental Protocols

Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol outlines the investigation of this compound's anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

1.1. Cell Culture and Treatment

-

Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[5]

-

Seed the cells in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µmol·L⁻¹) for 3 hours.

-

Stimulate the cells with LPS (100 ng/mL) for the desired time points (e.g., 3 hours for mRNA analysis, 24 hours for cytokine protein analysis).

1.2. Cell Viability Assay (MTT Assay)

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

1.3. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Collect the cell culture supernatants after treatment.

-

Quantify the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

1.4. Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for TNF-α, IL-1β, IL-6, iNOS, COX-2, IL-10, CD206, and Arg-1. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

1.5. Western Blot Analysis

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-ERK, ERK, p-p38, p38, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on various cancer cell lines.

-

Culture cancer cell lines (e.g., HepG2, MCF-7, HeLa) in their recommended growth media.

-

Seed the cells into 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Perform an MTT assay as described in section 1.2.

-

Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Antioxidant Activity Assays

3.1. DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

In a 96-well plate, add various concentrations of this compound to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.[6]

3.2. ABTS Radical Cation Decolorization Assay

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark overnight.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[6]

Tyrosinase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

-

Prepare a reaction mixture containing phosphate buffer (pH 6.8), L-tyrosine (substrate), and various concentrations of this compound.[7]

-

Initiate the reaction by adding mushroom tyrosinase enzyme to the mixture.

-

Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

-

Measure the formation of dopachrome by reading the absorbance at 475-490 nm.[7][8]

-

Calculate the percentage of tyrosinase inhibition and determine the IC50 value. Kojic acid can be used as a positive control.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's anti-inflammatory signaling pathway.

Caption: Workflow for anti-inflammatory assays.

Caption: Tyrosinase inhibition assay workflow.

References

- 1. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]

- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 6. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Broussonin E

Audience: Researchers, scientists, and drug development professionals.

Introduction: Broussonin E is a phenolic compound isolated from the bark of Broussonetia kanzinoki. Emerging research has identified its potential as a potent anti-inflammatory agent.[1][2] These application notes provide a comprehensive overview of the experimental design for evaluating the anti-inflammatory effects of this compound, complete with detailed protocols for key in vitro and in vivo assays. The information is intended to guide researchers in the systematic investigation of this promising natural compound.

1. Mechanism of Action this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that it suppresses the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2] Concurrently, it enhances the expression of anti-inflammatory factors like IL-10 and markers of M2 macrophage polarization (CD206, Arg-1).[1][3]

The primary molecular mechanisms identified are:

-

Inhibition of the MAPK Pathway: this compound specifically inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK), but not JNK MAPK.[1][3][4]

-

Activation of the JAK2/STAT3 Pathway: It promotes the activation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), a pathway associated with anti-inflammatory responses and M2 macrophage polarization.[1][2][3]

-

Inhibition of the NF-κB Pathway: this compound has been shown to block the degradation of IκB and the subsequent phosphorylation of NF-κB, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[5][6]

Caption: Signaling pathways modulated by this compound in macrophages.

Experimental Design and Protocols: In Vitro Studies

The murine macrophage cell line RAW 264.7 is a robust and widely used model for studying inflammation in vitro.[7] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is commonly used to induce a strong inflammatory response in these cells.[8]

Caption: General workflow for in vitro anti-inflammatory screening.

Protocol: Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

Plating: Seed cells in appropriate plates (e.g., 24-well plates at 5x10⁵ cells/well) and allow them to adhere overnight.[9]

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (e.g., DMSO) for 3 hours.[4]

-

Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.[4]

-

Incubate for the desired time period (e.g., 24 hours for cytokine and NO measurement).[9][10]

-

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.[7]

-

Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

-

Sample Collection: After treatment, collect 100 µL of cell culture supernatant from each well.

-

Reaction: Add 100 µL of the prepared Griess Reagent to the supernatant in a 96-well plate.[7]

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[10]

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[7][10]

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[10]

Protocol: Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α, IL-6, and IL-1β in the culture supernatant.[11][12]

-

Kit Selection: Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

-

Procedure: Follow the manufacturer's protocol precisely.[13] A general procedure includes:

-

Coat a 96-well plate with the capture antibody overnight.[14]

-

Block the plate to prevent non-specific binding.[14]

-

Add standards, controls, and collected cell culture supernatants to the wells and incubate.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.[15]

-

Add a substrate solution (e.g., TMB) to develop color.[14]

-

Stop the reaction and measure the absorbance at 450 nm.[12]

-

-

Quantification: Determine cytokine concentrations from the standard curve.

Protocol: Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways.

-

Lysate Preparation: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p-p65, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

-

-

Detection:

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).

Data Presentation: Summary of In Vitro Effects

The following tables summarize the reported quantitative effects of this compound on inflammatory markers in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | This compound Conc. (µM) | % Inhibition / Effect | Reference |

|---|---|---|---|

| TNF-α | 20 | Significant dose-dependent inhibition | [3] |

| IL-1β | 20 | Significant inhibition | [1][3] |

| IL-6 | 20 | Significant inhibition | [1][2] |

| iNOS | 20 | Suppressed expression | [1][3] |

| COX-2 | 20 | Suppressed expression |[1][3] |

Table 2: Effect of this compound on Signaling Pathways

| Pathway/Protein | This compound Conc. (µM) | Observed Effect | Reference |

|---|---|---|---|

| p-ERK | 20 | Inhibited LPS-stimulated phosphorylation | [1][4] |

| p-p38 MAPK | 20 | Inhibited LPS-stimulated phosphorylation | [1][4] |

| p-JAK2 | 20 | Activated phosphorylation | [1][3] |

| p-STAT3 | 20 | Activated phosphorylation |[1][3] |

Experimental Design and Protocols: In Vivo Studies

To validate the in vitro findings, in vivo models of inflammation are essential. The following are proposed experimental designs using established models.

Model 1: Carrageenan-Induced Paw Edema in Mice

This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[16][17] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the early phase, and prostaglandins in the late phase.[18]

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

-

Animals: Use male Swiss albino mice (20-25 g).

-

Grouping: Divide animals into groups (n=5-6): Vehicle control, Positive control (e.g., Indomethacin, 20 mg/kg), and this compound treatment groups (e.g., 5, 10, 20 mg/kg).[18]

-

Administration: Administer the test compounds (orally or i.p.) 1 hour before carrageenan injection.[18]

-

Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.[19][20]

-

Measurement: Measure the paw volume using a plethysmometer at 0 hr (before injection) and at 1, 2, 3, and 4 hours after carrageenan injection.[19]

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Model 2: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is highly relevant for studying inflammatory bowel disease (IBD). DSS is a chemical colitogen that is toxic to gut epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[21]

Protocol:

-

Animals: Use C57BL/6 mice, which are highly susceptible to DSS-induced colitis.[21]

-

Induction of Acute Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7-8 consecutive days.[21][22] Control mice receive regular drinking water.

-

Treatment: Administer this compound (or vehicle) daily via oral gavage throughout the DSS administration period.

-

Monitoring: Monitor the mice daily for:

-

Endpoint Analysis: On day 8, euthanize the mice.

-

Measure the colon length (shortening is a sign of inflammation).[22]

-

Collect colon tissue for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

-

Collect colon tissue for analysis of pro-inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).

-

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. This compound suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential anti-inflammatory mechanism of this compound on activated RAW 264.7 cells. This compound suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of this compound on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]

- 4. This compound inhibits p-ERK and p-p38 MAPK, but not p-JNK MAPK expression in LPS-stimulated RAW264.7 cells. (A) RAW264.7 cells were pretreated with this compound (20 μmol·L-1) for 3 h and then further incubated with LPS (100 ng·mL-1) for indicated times. The expressions of p-ERK, p-p38 and p-JNK MAPK were determined by Western blot. (B) Statistical analysis of Western blot results. Results are expressed as means ± SD (n = 3). **P < 0.01, ***P < 0.001 vs the corresponding time point in LPS groups [cjnmcpu.com]

- 5. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

- 11. ELISA to determine TNF-α, IL-6 and IL-1β concentration [bio-protocol.org]

- 12. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]

- 13. ELISA analysis of TNF-α, IL-1β and IL-6 levels [bio-protocol.org]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. novamedline.com [novamedline.com]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 18. mdpi.com [mdpi.com]

- 19. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 20. phytopharmajournal.com [phytopharmajournal.com]

- 21. mpbio.com [mpbio.com]

- 22. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

Broussonin E: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonin E is a phenolic compound isolated from the bark of Broussonetia kanzinoki. Emerging research has highlighted its potential as a potent anti-inflammatory agent. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a primary focus on its effects on macrophage activation and associated signaling pathways. The information is compiled from available scientific literature to guide researchers in designing and executing experiments to investigate the biological activities of this compound.

Data Presentation

Currently, comprehensive dose-response data and IC50 values for this compound across various cell lines are limited in publicly available literature. The majority of in-depth studies have been conducted on the murine macrophage cell line RAW264.7.

Table 1: Effects of this compound on Pro- and Anti-inflammatory Mediators in LPS-stimulated RAW264.7 Cells [1]

| Mediator Type | Target | Effect of this compound (20 µM) |

| Pro-inflammatory | TNF-α | Inhibition of production and mRNA expression |

| IL-1β | Inhibition of mRNA expression | |

| IL-6 | Inhibition of mRNA expression | |

| iNOS | Inhibition of mRNA expression | |

| COX-2 | Inhibition of mRNA expression | |

| Anti-inflammatory | IL-10 | Enhanced expression |

| CD206 (Mannose Receptor) | Enhanced expression | |

| Arginase-1 (Arg-1) | Enhanced expression |

Table 2: Effect of this compound on Signaling Pathways in LPS-stimulated RAW264.7 Cells [1]

| Signaling Pathway | Key Proteins | Effect of this compound (20 µM) |

| MAPK Pathway | p-ERK | Inhibition of phosphorylation |

| p-p38 | Inhibition of phosphorylation | |

| JAK/STAT Pathway | p-JAK2 | Activation/Enhancement of phosphorylation |

| p-STAT3 | Activation/Enhancement of phosphorylation |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol is based on methodologies used for RAW264.7 murine macrophage cells.[2][3]

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Cell scraper

-

Appropriate cell culture plates and flasks

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

-

This compound Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

-

Treatment:

-

For anti-inflammatory studies, pre-treat the cells with this compound for 3 hours.[4]

-

Following pre-treatment, add LPS (100 ng/mL) to the culture medium to induce an inflammatory response and co-incubate with this compound for the desired duration (e.g., 24 hours for protein analysis, or shorter time points for signaling pathway studies).[4]

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the desired treatment period with this compound, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for Signaling Proteins

This protocol is to analyze the effect of this compound on the phosphorylation of key signaling proteins.

Materials:

-

Cells treated with this compound and/or LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels.